molecular formula C9H11NO3 B8468615 5-Ethoxy-6-methoxypyridine-3-carbaldehyde

5-Ethoxy-6-methoxypyridine-3-carbaldehyde

Cat. No.: B8468615
M. Wt: 181.19 g/mol
InChI Key: RCTNLRNGYLUACO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-6-methoxypyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

5-ethoxy-6-methoxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H11NO3/c1-3-13-8-4-7(6-11)5-10-9(8)12-2/h4-6H,3H2,1-2H3

InChI Key

RCTNLRNGYLUACO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=CC(=C1)C=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the 5.28 g of light yellow oil in 80 ml of THF there was added dropwise 9.07 ml of n-butyllithium (2.64 M, hexane solution) at −78° C. over a period of 20 minutes. After stirring at −78° C. for 3 hours, 4.59 ml of N-formylmorpholine was added. After further stirring at −78° C. for 20 minutes, the temperature was slowly allowed to rise to room temperature. Saturated aqueous ammonium chloride was added to the reaction mixture and extraction was performed with ethyl acetate. The organic layer was washed with saturated brine and then dried over anhydrous magnesium sulfate. The desiccating agent was filtered off and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (heptane-ethyl acetate) to give 5-ethoxy-6-methoxypyridine-3-carbaldehyde (2.23 g) as a light yellow oil.
[Compound]
Name
light yellow oil
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
9.07 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
4.59 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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